Cas no 15645-11-1 (cis-Khellactone)

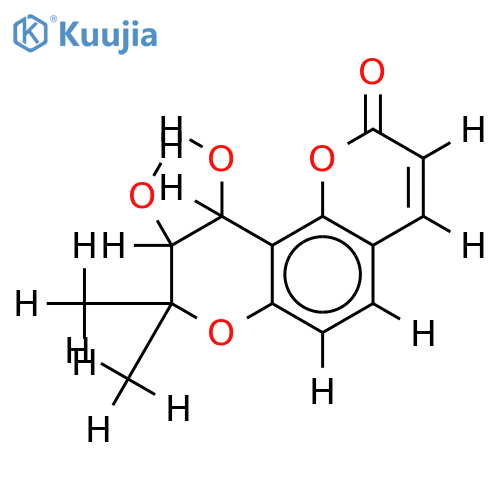

cis-Khellactone structure

商品名:cis-Khellactone

cis-Khellactone 化学的及び物理的性質

名前と識別子

-

- (-)-(3'R,4'S)-khellactone

- (-)-trans-Khellacton

- (-)-trans-khellactone

- (+-)-trans-Khellacton

- (+-)-trans-khellactone

- (+/-)-3',4'-trans-dihydroxy-7,8-pyranocoumarin

- (+/-)-trans-khellactone

- trans-Khellacton

- trans-khellactone

- cis-Khellactone

- Khellactone

- Visnagan

- UR04OK5S60

- NSC77209

- (+/-)-cis-Khellactone

- NCIOpen2_003994

- NCI60_041702

- 6-Chromanacrylic acid,4,5-trihydroxy-2,2-dimethyl-, .delta.-lactone

- Rel-(9R,10R)-9,10-dihydro-9,10-dihydroxy-8,8-dimethyl-2H,8H-benzo(1,2-b:3,4-b')dipyran-2-one

- SMR001397038

- HMS2198C16

- (3'R,4'R)-(+)-cis-Khellactone

- 2H,8H-Benzo(1,2-b:3,4-b')dipyran-2-one, 9,10-dihydro-9,10-dihydroxy-8,8-dimethyl-, (9R,10R)-

- 15645-11-1

- Khellactone, cis-(+)-

- (9R,10R)-9,10-Dihydro-9,10-dihydroxy-8,8-dimethyl-2H,8H-benzo(1,2-b:3,4-b')dipyran-2-one

- BDBM50069687

- 2H,8H-Benzo(1,2-b:3,4-b')dipyran-2-one, 9,10-dihydro-9,10-dihydroxy-8,8-dimethyl-, cis-(+/-)-

- AKOS040761950

- 2H,8H-Benzo(1,2-b:3,4-b')dipyran-2-one, 9,10-dihydro-9,10-dihydroxy-8,8-dimethyl-, (9R,10R)-rel-

- XK163784

- 24144-61-4

- rel-(9R,10R)-9,10-Dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2(8H)-one

- Khellactone, cis-(+/-)-

- (+)-cis-Khellactone

- FS-8788

- MLS002472927

- cis-(+)-Khellactone

- UNII-V04P1S3P1A

- CS-0024188

- SCHEMBL4743847

- (9R,10R)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one

- CHEMBL68727

- GAS8L324N7

- 2H,8H-Benzo(1,2-b:3,4-b')dipyran-2-one, 9,10-dihydro-9,10-dihydroxy-8,8-dimethyl-, (9R-cis)-

- HY-N3422

- V04P1S3P1A

- UNII-GAS8L324N7

- G89027

- (9R,10R)-9,10-dihydroxy-8,8-dimethyl-9H,10H-pyrano[2,3-h]chromen-2-one

- (9R,?10R)?-9,?10-?Dihydro-?9,?10-?dihydroxy-?8,?8-?dimethyl-2H,?8H-?Benzo[1,?2-?b:3,?4-?b']?dipyran-?2-?one; (9R-cis)-9,10-Dihydro-9,10-dihydroxy-8,8-dimethyl-2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one; 9,10-Dihydro-9,10-dihydroxy-8,8-dimethyl-2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one Stereoisomer; (3'R,4'R)-(+)-cis-Khellactone; cis-(+)-Khellactone

- 8,8-Dimethyl-9alpha,10alpha-dihydroxy-9,10-dihydro-2H,8H-benzo[1,2-b

-

- インチ: 1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3

- InChIKey: HKXQUNNSKMWIKJ-UHFFFAOYSA-N

- ほほえんだ: O1C2C([H])=C([H])C3C([H])=C([H])C(=O)OC=3C=2C([H])(C([H])(C1(C([H])([H])[H])C([H])([H])[H])O[H])O[H]

計算された属性

- せいみつぶんしりょう: 262.08412354g/mol

- どういたいしつりょう: 262.08412354g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 0

- 複雑さ: 416

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76

- 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

- 色と性状: Cryst.

cis-Khellactone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | K432100-500μg |

cis-Khellactone |

15645-11-1 | 500μg |

$ 260.00 | 2022-06-04 | ||

| TRC | K432100-5mg |

cis-Khellactone |

15645-11-1 | 5mg |

$1987.00 | 2023-05-18 | ||

| TRC | K432100-1mg |

cis-Khellactone |

15645-11-1 | 1mg |

$569.00 | 2023-05-18 | ||

| TRC | K432100-.5mg |

cis-Khellactone |

15645-11-1 | 5mg |

$299.00 | 2023-05-18 | ||

| TRC | K432100-2.5mg |

cis-Khellactone |

15645-11-1 | 2.5mg |

$1200.00 | 2023-05-18 |

cis-Khellactone 関連文献

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

15645-11-1 (cis-Khellactone) 関連製品

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量